molecular formula C6H7N5O B1295962 7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol CAS No. 32002-31-6

7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Cat. No. B1295962
CAS RN: 32002-31-6
M. Wt: 165.15 g/mol
InChI Key: QRMPQVMUOVXNAB-UHFFFAOYSA-N
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Description

“7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” is a chemical compound with the molecular formula C6H7N5O . It’s a derivative of the parent compound "6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol" .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of ongoing research. For instance, a study has reported the synthesis of a series of 6,8-disubstituted triazolo pyridazines, which are structurally similar to the compound .


Molecular Structure Analysis

The molecular structure of “7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” can be represented by the InChI code: InChI=1S/C6H6N4O/c1-4-2-5 (11)6-8-7-3-10 (6)9-4/h2-3,9H,1H3 . This indicates the presence of a methyl group attached to the triazolo pyridazine core .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 150.14 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 59.8 Ų .

Scientific Research Applications

Antimicrobial Activity

Triazoles, including “7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol”, have been found to exhibit antimicrobial properties . They are capable of binding in the biological system with a variety of enzymes and receptors, making them effective against a wide class of Gram-positive and Gram-negative bacteria .

Antifungal Activity

Triazoles are also known for their antifungal properties . They form a major class of antifungal drugs, with examples such as fluconazole and voriconazole .

Anticancer Activity

Some triazoles have shown potential anticancer properties . Their ability to interact with various enzymes and receptors in the biological system could make them effective in combating cancer cells .

Antiviral Activity

Triazoles have been found to exhibit antiviral properties . They can interfere with the replication of viruses, making them potential candidates for antiviral drugs .

Anti-Inflammatory and Analgesic Activity

Triazoles have been reported to possess anti-inflammatory and analgesic properties . They can potentially be used in the treatment of conditions involving inflammation and pain .

Antiepileptic Activity

Some triazoles, such as rufinamide, are used as antiepileptic drugs . “7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” could potentially have similar applications .

Antihypertensive Activity

Triazoles like trapidil are used as antihypertensive drugs . This suggests that “7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” could potentially be used in the treatment of hypertension .

Antidepressant Activity

Triazoles such as trazodone and nefazodone are used as antidepressants . This indicates that “7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” could potentially have applications in the treatment of depression .

Future Directions

The future directions for the study of “7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” could involve further exploration of its synthesis, reactivity, and potential biological activities. Given the interest in related compounds , it’s likely that this compound may also be a subject of future research.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial activities , suggesting potential targets could be bacterial proteins or enzymes.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding or other non-covalent interactions, leading to inhibition or modulation of target function .

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on the potential antibacterial activity of similar compounds , it can be hypothesized that the compound may lead to bacterial cell death or growth inhibition.

properties

IUPAC Name

7-amino-6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-4(7)5(12)6-9-8-2-11(6)10-3/h2,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMPQVMUOVXNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=NN=CN2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953888
Record name 7-Amino-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

CAS RN

32002-31-6
Record name s-Triazolo(4,3-b)pyridazin-8-ol, 7-amino-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032002316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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